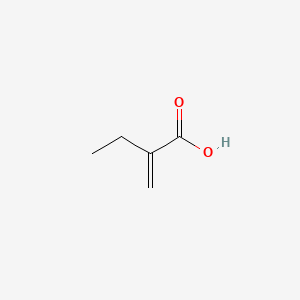
2-Ethylacrylic acid
概述
描述
It is an α,β-unsaturated monocarboxylic acid, where the hydrogen at position 2 of acrylic acid is substituted by an ethyl group . This compound is known for its role in various chemical reactions and industrial applications.
作用机制
Target of Action
2-Ethylacrylic acid is an α,β-unsaturated monocarboxylic acid that is a derivative of acrylic acid . It is a mammalian metabolite, meaning it is produced during metabolic reactions in mammals .
Mode of Action
As an α,β-unsaturated monocarboxylic acid, it may participate in various biochemical reactions involving the donation of a hydron (proton) to an acceptor .
Biochemical Pathways
It is known to be a metabolite in mammals, suggesting it plays a role in metabolic processes .
Result of Action
As a mammalian metabolite, it likely participates in various metabolic processes .
生化分析
Biochemical Properties
2-Ethylacrylic acid plays a crucial role in biochemical reactions, particularly as a mammalian metabolite . It interacts with several enzymes and proteins, including those involved in the metabolic pathways of isoleucine. The compound is formed through the oxidation of isoleucine metabolites . The nature of these interactions often involves the donation of a hydron to an acceptor, acting as a Bronsted acid .
Cellular Effects
This compound influences various cellular processes. It has been observed to interact with biological membranes, acting as a molecular switch that permeabilizes and solubilizes membranes at slightly acidic pH levels . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Bronsted acid, donating a hydron to acceptors . This can lead to enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes, influencing their activity and the overall metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity under specific conditions, but its effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of isoleucine. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body . These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound is crucial for its activity and function, as it determines the specific cellular processes it can influence.
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethylacrylic acid can be synthesized through several methods:
Oxidation Method: Ethyl propylene alcohol is oxidized in the presence of an oxidizing agent to generate 2-ethylacrolein, which undergoes further oxidation to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of diethyl ethylmalonate with formaldehyde, followed by hydrolysis, dehydration, and decarboxylation . This method involves the use of potassium hydroxide in ethanol, hydrochloric acid, and diethyl ether for extraction and purification .
化学反应分析
2-Ethylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into saturated acids or alcohols.
Substitution: It can participate in substitution reactions, especially at the α,β-unsaturated carbonyl group.
Polymerization: this compound can be polymerized in aqueous solutions to form poly(this compound), which is used in various applications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for hydrolysis and polymerization reactions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, saturated acids.
Polymerization Products: Poly(this compound).
科学研究应用
2-Ethylacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polymers and resins.
Biology: It is a mammalian metabolite, involved in metabolic reactions in mammals.
Industry: Utilized in the production of coatings, adhesives, inks, and other chemical products.
相似化合物的比较
2-Ethylacrylic acid can be compared with other similar compounds such as:
Acrylic Acid: The parent compound, which lacks the ethyl substitution at position 2.
Ethyl Acrylate: An ester of acrylic acid, used in similar industrial applications.
Methacrylic Acid: Another α,β-unsaturated monocarboxylic acid, with a methyl group at position 2 instead of an ethyl group.
Uniqueness: this compound’s unique structure, with an ethyl group at position 2, imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific polymerization and industrial applications.
属性
IUPAC Name |
2-methylidenebutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROUWQQRXUBECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62607-09-4 | |
| Record name | Poly(2-ethylacrylic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62607-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10189411 | |
| Record name | 2-Ethylpropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Ethylacrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3586-58-1 | |
| Record name | Ethacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylpropenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylpropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethylacrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Release of vesicle contents: This property is particularly relevant for drug delivery, as it allows for controlled release of encapsulated drugs within the acidic environment of endosomes or tumor tissues. [, , , , ]
- Membrane fusion: PEAA can induce fusion between lipid vesicles, potentially enabling delivery of membrane-impermeable substances into cells. [, ]
- Formation of ion channels: Under certain conditions, PEAA can create cation-selective ion channels in lipid bilayers, impacting membrane permeability and potentially influencing cellular signaling. []
A:
- Spectroscopic Data:
A: 2-Ethylacrylic acid, in its polymeric form, exhibits pH-dependent solubility. At neutral to basic pH, the polymer is water-soluble due to the ionization of the carboxylic acid groups. As the pH decreases, the carboxylic acid groups become protonated, rendering the polymer more hydrophobic. This transition influences its interactions with other materials. [, , , , ]
- pH-responsive drug delivery: The pH-dependent solubility and membrane disruption properties of PEAA make it ideal for targeted drug delivery to acidic environments, such as tumor tissues or endosomes. [, , , , ]
- Biosensors: PEAA-modified surfaces could be used to develop pH-sensitive biosensors for detecting changes in pH, potentially finding applications in medical diagnostics or environmental monitoring. [, ]
- Smart materials: PEAA's responsiveness to pH could be harnessed in the development of smart materials that change their properties in response to environmental stimuli. []
ANone: The provided research papers primarily focus on experimental studies of PEAA. Further investigation is needed to determine the extent of computational chemistry and modeling studies conducted on this compound.
ANone: Several studies have investigated the impact of structural modifications on PEAA's properties:
- Molecular Weight: Increasing the molecular weight of PEAA generally enhances its membrane-disrupting activity and shifts the pH of the conformational transition to higher values. [, , ]
- Polymer Composition: Copolymerizing this compound with other monomers, such as methacrylic acid or alkyl methacrylates, allows for fine-tuning of the pH responsiveness and membrane-disrupting activity. [, ] For instance, increasing the hydrophobicity of the copolymer by incorporating longer alkyl chains can enhance membrane disruption at lower pH. []
- Surface Modifications: Attaching PEAA to surfaces or nanoparticles can alter its interaction with lipid bilayers. For example, grafting poly(ethylene glycol) (PEG) onto PEAA-modified liposomes did not hinder the pH-triggered release, suggesting potential for creating stealth liposomes with enhanced circulation times. []
ANone: The research papers provided primarily focus on in vitro studies of PEAA. Further research is needed to fully elucidate its PK/PD profile, including its ADME characteristics and in vivo activity and efficacy.
ANone: While in vivo studies on PEAA are limited in the provided research, some insights can be gleaned:
- In vitro studies: Numerous in vitro studies demonstrate the efficacy of PEAA in disrupting liposomes and releasing their contents under acidic conditions, suggesting its potential for drug delivery applications. [, , , , , ]
- Cell-based assays: PEAA has shown efficacy in facilitating gene transfection by cationic lipoplexes, highlighting its potential for gene delivery applications. [] Additionally, PEAA has demonstrated the ability to selectively disrupt endosomes in cultured human cells, further supporting its use for intracellular drug delivery. []
ANone: The unique properties of this compound, particularly in its polymeric form, lend themselves to a wide range of cross-disciplinary applications. Potential avenues for interdisciplinary research and collaboration include:
- Drug delivery and nanomedicine: Collaboration between polymer chemists, pharmaceutical scientists, and biomedical engineers is crucial to develop PEAA-based drug delivery systems with improved targeting, efficacy, and safety profiles. [, , , , ]
- Material science and engineering: PEAA's pH-responsive behavior makes it an attractive material for developing smart surfaces, sensors, and actuators. Collaborations between polymer chemists, material scientists, and engineers can lead to innovative applications in fields such as microfluidics, biosensing, and soft robotics. [, ]
- Biotechnology and biomaterials: PEAA's ability to interact with lipid membranes opens up possibilities for applications in biotechnology, such as cell manipulation, gene delivery, and development of artificial cell systems. Collaboration between polymer chemists, biologists, and bioengineers is essential to explore these avenues. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
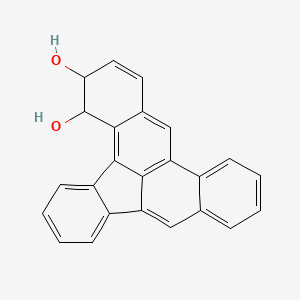
![6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester](/img/structure/B1214863.png)
![2-butoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1214864.png)
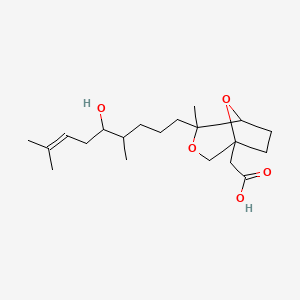
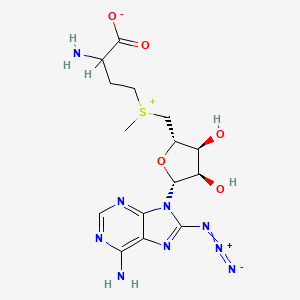
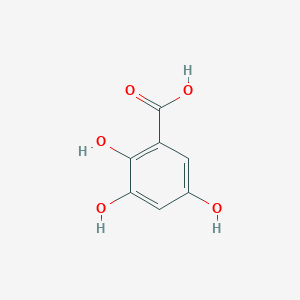
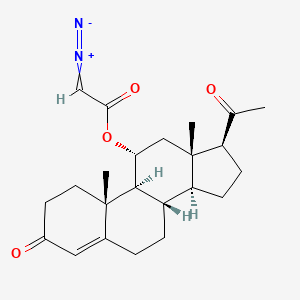
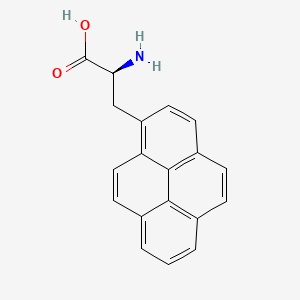
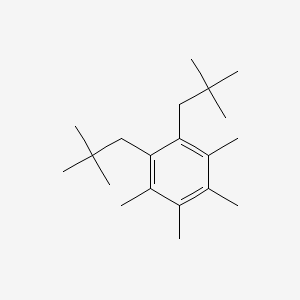

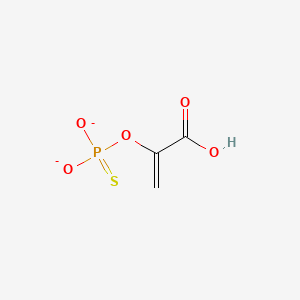
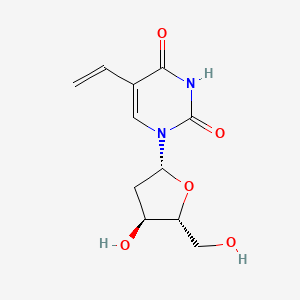
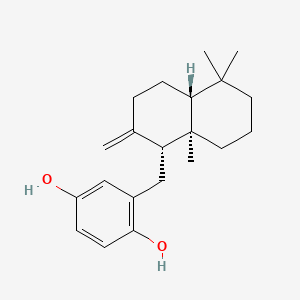
![4-Sulfanylidene-1,6,7,8,9,10-hexahydropyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile](/img/structure/B1214880.png)
